Cas no 55700-58-8 (2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)-)
55700-58-8 structure
Product Name:2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)-
CAS No:55700-58-8
MF:C27H44O3
MW:416.636468887329
CID:374884
PubChem ID:329753335
Update Time:2025-04-19
2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)- Chemical and Physical Properties
Names and Identifiers
-
- (24S)-24,25-Dihydroxycholecalciferol
- (3R,5Z,7E,24S)-9,10-Secocholesta-5,7,10-triene-3,24,25-triol
- 2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-met
- 2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)-
- (24R)-Pseudoginsenoside F11
- (24S)-24,25-dihydroxyvitamin D3
- (3b,6a,12b,24R)-20,24-Epoxy-3,12,25-
- 24(R)-pseudoginsenoside F11
- 24(S),25-dihydroxycholecalciferol
- 24(S)-pseudo-ginsenoside-F11
- 24S,25-dihydroxycholecalciferol
- PSEUDOEPHED
- PSEUDOGINSENOSIDE
- pseudoginsenoside F11
- pseudo-ginsenoside F11
- Pseudoginsenoside FII
- pseudoginsenoside-F11
- pseudo-ginsenoside-Fll
- Pseuginsenoside F11
- Pseuginsensoside F11
- (3beta,5Z,7E,24S)-9,10-Secocholesta-5,7,10(19)-triene-3,24,25-triol
- (3S,6R)-6-[(1R,3aR,4E,7aS)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidene-cyc lohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-y l]-2-methyl-heptane-2,3-diol
- Secalciferol, (24S)-
- AKOS030526847
- (5Z,7E)-(3S,24S)-9,10-seco-5,7,10(19)-cholestatriene-3,24,25-triol
- (24S)-Secalciferol
- 24(S),25-Dihydroxyvitamin D3
- HY-15439
- MS-27263
- MFCD11114064
- PRI-1202
- CS-0931
- EVQ6RX7DAN
- 55700-58-8
- (24S)-24,25-dihydroxyvitamin D3 / (24S)-24,25-dihydroxycholecalciferol
- LMST03020274
- (24S)-24,25-Dihydroxyvitamin D3, >=95.0% (HPLC)
- 24S,25-Dihydroxyvitamin D3
- 2,3-HEPTANEDIOL, 2-METHYL-6-((1R,3AS,4E,7AR)-OCTAHYDRO-4-((2Z)-2-((5S)-5-HYDROXY-2-METHYLENECYCLOHEXYLIDENE)ETHYLIDENE)-7A-METHYL-1H-INDEN-1-YL)-, (3S,6R)-
- (3S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol
- DA-48637
-
- MDL: MFCD11114064
- Inchi: 1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25+,27-/m1/s1
- InChI Key: FCKJYANJHNLEEP-WQUHCOROSA-N
- SMILES: O[C@H](C(C)(C)O)CC[C@@H](C)[C@H]1CC[C@H]2/C(=C/C=C3\C(=C)CC[C@@H](C\3)O)/CCC[C@]12C
Computed Properties
- Exact Mass: 416.329045
- Monoisotopic Mass: 416.329045
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 688
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.7
- XLogP3: 5
Experimental Properties
- Density: 1.06±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 571.1°Cat760mmHg
- Flash Point: 241.5°C
- Refractive Index: 1.547
- Solubility: Insuluble (8.3E-4 g/L) (25 ºC),
- PSA: 60.69000
- LogP: 5.70470
2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)- Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H300
- Warning Statement: P264-P301+P310
- Hazardous Material transportation number:UN 2811 6.1 / PGII
- WGK Germany:3
- Hazard Category Code: 28
- Safety Instruction: 28-36/37-45
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:Ⅱ
- Storage Condition:4°C, stored under argon
2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)- Pricemore >>
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2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)- Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:55700-58-8)2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)-
Order Number:A1032581
Stock Status:in Stock
Quantity:1mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:49
Price ($):1241.0
Email:sales@amadischem.com
2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)- Related Literature
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55700-58-8 (2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)-) Related Products
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:55700-58-8)2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)-
Purity:99%
Quantity:1mg
Price ($):1241.0